molecular formula C16H21ClN2O2 B2792015 3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol CAS No. 2094514-24-4

3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol

Cat. No.: B2792015
CAS No.: 2094514-24-4
M. Wt: 308.81
InChI Key: NVZGLYQEALBWSD-UHFFFAOYSA-N
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Description

3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[55]undecan-9-ol is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a suitable azaspiro compound with 2-chloropyridine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative used in the synthesis of various pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another isomer with applications in organic synthesis and as an intermediate in chemical production.

    1,4,9-Triazaspiro[5.5]undecan-2-one: A related spirocyclic compound with potential biological activity.

Uniqueness

What sets 3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol apart is its specific combination of a spirocyclic core with a chloropyridine moiety. This unique structure imparts distinct chemical properties and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(9-hydroxy-3-azaspiro[5.5]undecan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-11-12(3-8-18-14)15(21)19-9-6-16(7-10-19)4-1-13(20)2-5-16/h3,8,11,13,20H,1-2,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZGLYQEALBWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCN(CC2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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